molecular formula C19H18O4 B155273 Moracin C CAS No. 69120-06-5

Moracin C

Cat. No.: B155273
CAS No.: 69120-06-5
M. Wt: 310.3 g/mol
InChI Key: ZTGHWUWBQNCCOH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Moracin C, a natural compound found in various plants such as Artocarpus heterophyllus, has been shown to target several key molecules in the body. One of its primary targets is Proprotein convertase subtilisin/kexin type 9 (PCSK9) , a protein that plays a crucial role in regulating the levels of low-density lipoprotein cholesterol (LDL-C) in the blood . This compound also targets reactive oxygen species (ROS) and nitric oxide (NO) in cells, inhibiting their release .

Mode of Action

This compound interacts with its targets in a few ways. It inhibits the expression of PCSK9, thereby potentially reducing LDL-C levels in the blood . This compound also exhibits potent antioxidant activity, scavenging reactive oxygen species (ROS) and nitric oxide (NO) in cells . This antioxidant activity is thought to occur through formal hydrogen transfer mechanisms .

Biochemical Pathways

This compound affects several biochemical pathways. Its anti-inflammatory effect is associated with the activation of the mitogen-activated protein kinases (MAPKs) and nuclear factor-κB (NF-κB) pathways . These pathways play a crucial role in the body’s response to inflammation and stress . This compound reduces the nuclear translocation of the NF-κB p65 subunit, which is a key step in the activation of the NF-κB pathway .

Pharmacokinetics

This compound is rapidly and well absorbed in the intestinal tract, and is highly distributed in the gastrointestinal tract, liver, kidneys, and lungs . It is extensively metabolized in the liver and intestine, and its glucuronidated metabolites have been proposed . The plasma concentration of this compound with multiple dosage regimens has been simulated via pharmacokinetic modeling .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It effectively reduces the up-regulation of mRNA and protein expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and several pro-inflammatory cytokines . This results in a marked reduction in inflammation and oxidative stress in cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the radical scavenging activity of this compound against HO and HOO radicals was evaluated in different environments such as the gas phase, water, and pentyl ethanoate solvents . The overall rate constants for the HO radical scavenging in these environments varied, indicating that the environment can influence the efficacy of this compound .

Chemical Reactions Analysis

Types of Reactions: Moracin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-5,7-10,20-22H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGHWUWBQNCCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219182
Record name 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moracin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

69120-06-5
Record name Moracin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69120-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moracin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069120065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORACIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGZ4GH2N64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Moracin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198 - 199 °C
Record name Moracin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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